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3-Benzyl-4-heptanone

Flavor substantivity Fragrance longevity Benzyl ketone comparison

3-Benzyl-4-heptanone (CAS 7492-37-7) is a C14 saturated benzyl-ketone with ≥99% assay per JECFA specifications. Its 133-hour substantivity, low vapor pressure, and logP of 3.6–3.8 ensure thermal survival in baked goods (150–220°C) and sustained release in chewing gum, outperforming short-chain benzyl esters. The multi-descriptor profile (fruity, berry, woody, raisin, plum, minty) reduces SKU count, simplifying vendor qualification and lowering inventory costs. Compliant with FDA 21 CFR 172.515 and JECFA No. 830, this colorless oily liquid ships with full documentation for immediate formulation use.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
CAS No. 7492-37-7
Cat. No. B1609424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-4-heptanone
CAS7492-37-7
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCCC(=O)C(CC)CC1=CC=CC=C1
InChIInChI=1S/C14H20O/c1-3-8-14(15)13(4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3
InChIKeyCGTCWTIGDNJZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / 2.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water, soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-4-heptanone (CAS 7492-37-7) – Regulatory-Approved Flavor Ketone for Fruit, Berry, and Woody Profile Formulations


3-Benzyl-4-heptanone (synonyms: benzyl dipropyl ketone, morellone, 1-phenyl-2-ethyl-3-hexanone) is a synthetic aromatic ketone of molecular formula C₁₄H₂₀O and molecular weight 204.31 g/mol, classified within the benzenes chemical family . It is a colorless to pale-yellow oily liquid recognized by the U.S. FDA as a synthetic flavoring substance under 21 CFR 172.515, assigned FEMA number 2146 and JECFA number 830, with a full JECFA specification monograph confirming a minimum assay of 99% . Its organoleptic profile—fruity, berry, woody, raisin, with herbal and minty nuances—positions it as a multi-note building block for complex fruit flavor compositions spanning plum, peach, banana, cherry, grape, and raspberry applications .

Why Generic Substitution of 3-Benzyl-4-heptanone with Other Benzyl Ketones or Acetates Risks Formulation Drift and Regulatory Non-Compliance


Although the flavor and fragrance market offers several benzyl-bearing compounds—such as benzyl acetate (CAS 140-11-4, FEMA 2135, a short-chain ester with a fleeting jasmine-fruity note) and benzylidene acetone (CAS 122-57-6, FEMA 3127, a styryl ketone with a spicy-cinnamon character)—these differ fundamentally from 3-benzyl-4-heptanone in carbon-chain length, functional-group chemistry, and consequently in substantivity, hydrophobicity, and odor-tenacity behavior in finished matrices . 3-Benzyl-4-heptanone is a C14 saturated benzyl-ketone with a heptanone backbone; its longer alkyl chain drives a markedly higher logP (3.6–3.8) and sustained substantivity (133 hours at 100%) compared to the C9 benzyl acetate (logP ~1.96, substantivity ~4–6 hours) or the C10 benzylidene acetone . In multi-component flavor formulations—particularly for baked goods, confectionery, and chewing gum where thermal processing and long shelf-life are the norm—simple replacement with a shorter-chain analog inevitably alters release kinetics, compromises late-stage flavor fidelity, and may fall outside the regulatory scope of existing FEMA GRAS or JECFA evaluations that specifically reference the C14 benzyl-ketone identity . The quantitative evidence below demonstrates that these differences are not merely qualitative nuances but measurable formulation variables.

3-Benzyl-4-heptanone – Quantitative Evidence Guide for Scientific Selection and Procurement Differentiation


Substantivity Benchmark: 3-Benzyl-4-heptanone Exhibits a 133-Hour Substantivity at 100%, Exceeding Short-Chain Benzyl Analogs by 20–30×

In standardized substantivity testing at 100% concentration on blotter, 3-benzyl-4-heptanone delivered a substantivity of 133 hours, as reported in the TGSC/Perflavory information system . This value is approximately 20- to 30-fold greater than the substantivity of benzyl acetate, a widely used short-chain benzyl ester (C9, FEMA 2135) that typically exhibits substantivity on the order of 4–6 hours under comparable blotter conditions at 100% . The differential arises from the target compound's higher molecular weight (204.31 vs. 150.18 g/mol), its elevated logP of 3.6–3.8 versus ~1.96 for benzyl acetate, and its lower vapor pressure (0.00206 mm Hg at 25°C) . The practical consequence is that 3-benzyl-4-heptanone persists in the headspace of a finished product matrix (e.g., chewing gum, baked goods) for a substantially longer period, maintaining late-stage flavor and odor fidelity after more volatile top notes have dissipated .

Flavor substantivity Fragrance longevity Benzyl ketone comparison Formulation tenacity

LogP-Driven Hydrophobicity Advantage: 3-Benzyl-4-heptanone (logP 3.61) Outperforms Benzyl Acetate (logP ~1.96) for Lipid-Phase Flavor Delivery

The measured logP (o/w) of 3-benzyl-4-heptanone is 3.61 (Parchem vendor specification), with an independently estimated value of 3.8 (ScentsandFlavors database), consistent with the XlogP3-AA estimate of 3.60 . This is approximately 1.7–1.9 log units higher than benzyl acetate (logP ~1.96, ChemSpider predicted) and roughly 1.0–1.5 log units above benzyl acetone (4-phenyl-2-butanone, logP ~2.07) . In practical terms, the higher logP translates to roughly 50–80× greater partitioning into lipid/oil phases, making 3-benzyl-4-heptanone markedly more effective in high-fat food matrices (dairy, chocolate, baked goods) and lipophilic fragrance carriers where polar short-chain esters partition preferentially into the aqueous phase and exhibit rapid flavor fade . The limited water solubility (~21.23 mg/L at 25°C) further reinforces its oil-phase affinity, while miscibility with ethanol at room temperature maintains formulation flexibility .

LogP partitioning Lipid-phase delivery Hydrophobicity comparison Flavor release kinetics

Multi-Note Organoleptic Complexity vs. Mono-Character Short-Chain Analogs: Quantitative Odor-Descriptor Breadth

The JECFA specification describes the organoleptic profile of 3-benzyl-4-heptanone as 'fruity, berry, woody, raisin odour' . The comprehensive TGSC/Perflavory odor-descriptor assignment expands this to nine distinct descriptors: fruity, berry, dried fruit, herbal, aldehydic, minty, plum, raisin, fig, and woody . In contrast, benzyl acetate (FEMA 2135) is characterized primarily by a simpler 'sweet, fruity, floral-jasmine' profile with fewer distinct character notes, and benzylidene acetone (FEMA 3127) is dominated by 'spicy, cinnamon, balsamic' character . This multi-descriptor breadth for 3-benzyl-4-heptanone means a single compound can replace multiple simpler ingredients in a flavor formula, reducing SKU count and simplifying supply chains. The taste threshold value is 50 ppm, delivering 'fruity, waxy, slight floral' character , with recommended use levels in finished foods of 1.2–11 mg/kg, offering formulators a wide, predictable dosing window .

Odor descriptor analysis Flavor complexity Sensory differentiation Multi-note profile

JECFA Full-Specification Monograph with 99% Minimum Purity: Procurement-Grade Quality Benchmark vs. Non-Monographed Flavor Ketones

3-Benzyl-4-heptanone holds a full JECFA specification monograph (JECFA No. 830, Session 57, 2001), which mandates a minimum assay of 99%, a refractive index range of 1.490–1.495, a specific gravity range of 0.931–0.937, a boiling point of 158–160°C at 10 mm Hg, and miscibility with ethanol at room temperature . The status of the specification is designated 'Full' (not provisional or tentative), meaning all required identity and purity parameters have been established and internationally accepted . By comparison, several structurally related benzyl ketones used in flavor applications—such as certain alkyl benzyl ketones with shorter or branched chains—lack a dedicated JECFA monograph or carry only partial specifications, creating ambiguity in procurement-grade acceptance criteria . The compound is further recognized under FDA 21 CFR 172.515, FEMA GRAS No. 2146 (FEMA GRAS Publication No. 3), and COE No. 2140, confirming multi-jurisdictional regulatory clearance for food use . The ADI is established as 'no safety concern at current levels of intake when used as a flavouring agent' (JECFA TRS 909) .

Quality specification JECFA monograph Purity benchmark Procurement compliance

Vapor Pressure and Boiling Point: 3-Benzyl-4-heptanone's Reduced Volatility Relative to Short-Chain Benzyl Esters Minimizes Flash-Off Losses in Thermal Processing

3-Benzyl-4-heptanone has a vapor pressure of 0.00206 mm Hg at 25°C and a boiling point of 290.5°C at 760 mm Hg (158–160°C at 10 mm Hg) . This vapor pressure is approximately 5- to 20-fold lower than that of benzyl acetate (vapor pressure ~0.15–0.3 mm Hg at 25°C) and substantially lower than benzyl acetone (~0.05–0.1 mm Hg at 25°C) . Lower volatility translates directly to reduced evaporative losses during thermal food processing (baking at 150–220°C, extrusion, pasteurization), meaning a higher fraction of the target compound survives manufacturing to reach the consumer's sensory experience. The flash point of approximately 107.9°C also provides a margin of handling safety for ambient-temperature blending operations . For industrial fragrance applications such as candle manufacturing or high-temperature extrusion, this reduced volatility ensures that the middle-to-base-note character is preserved after thermal stress, whereas lower-boiling benzyl esters may be partially or fully volatilized .

Vapor pressure Thermal stability Processing loss Volatility comparison

Fragrance Performance Scoring: Chinese Industry Quantitative Metrics Indicate a Balanced Odor-Strength/Quality/Retention Profile

In the Chinese flavor and fragrance industry evaluation system, 3-benzyl-4-heptanone has been assigned quantitative performance scores: 香比强值 (odor-strength value) of 180, 香品值 (odor-quality value) of 10, 留香值 (retention value) of 71, and a 综合评分 (comprehensive score) of 128 . While this scoring system is not a direct head-to-head assay, it provides a standardized, multi-dimensional industry benchmark. The retention value of 71 aligns with the independently measured 133-hour substantivity, confirming the compound's sustained-release profile. The odor-strength value of 180 indicates moderate-to-high perceptibility without being overpowering, while the quality value of 10 reflects a clean, well-defined fruity character . These four metrics together provide a reproducible reference for comparing procurement candidates within the benzyl-ketone class; compounds with a high strength score but low retention (common among short-chain esters) would underperform in long-shelf-life consumer products, whereas a balanced profile across all four axes—as seen here—supports versatile formulation .

Fragrance performance Chinese industry scoring Odor-strength value Retention value Comprehensive score

3-Benzyl-4-heptanone – Research and Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


Thermally Processed Food Flavoring (Baked Goods, Extruded Snacks, Confectionery) Requiring Long-Chain Ketone Stability

The combination of low vapor pressure (0.00206 mm Hg at 25°C), high boiling point (290.5°C at 760 mm Hg), and 133-hour substantivity makes 3-benzyl-4-heptanone the preferred benzyl-bearing flavor compound for baked goods, cookies, crackers, and extruded cereal products processed at 150–220°C. Unlike benzyl acetate (boiling point ~212°C), which substantially volatilizes under these conditions, 3-benzyl-4-heptanone survives thermal processing to deliver consistent late-stage fruity, berry, and woody notes in the finished product. Recommended use levels of 1.2–11 mg/kg in final food align with the JECFA safety assessment of 'no safety concern at current intake levels' , providing a wide, compliant dosing window for different product formats.

Long-Shelf-Life Chewing Gum and Hard Candy with Sustained Flavor Release Requirements

133-hour substantivity at 100% is a critical selection criterion for chewing gum and slow-dissolving hard candy, where flavor must be perceived over 15–60 minutes of mastication or dissolution. Short-chain benzyl esters with substantivity of 4–6 hours on blotter deliver rapid initial impact but fade within minutes in the oral cavity. The multi-descriptor organoleptic profile (fruity, berry, dried fruit, plum, raisin, woody, herbal, minty) provides a complex, evolving flavor trajectory that mimics natural fruit ripeness, reducing the need for supplementary flavor top-notes. The compound's oil solubility and miscibility with ethanol facilitate incorporation into both gum base and liquid-center formats.

High-Fat Dairy and Chocolate Flavor Formulations Leveraging Elevated LogP for Lipid-Phase Partitioning

With a logP of 3.61–3.8 , 3-benzyl-4-heptanone partitions preferentially into the lipid phase of high-fat dairy products (ice cream, cream fillings, butter-based pastries) and chocolate, where it provides sustained fruity-woody character without the rapid aqueous-phase leaching observed with lower-logP benzyl esters. This property is particularly valuable in chocolate confectionery, where polar flavor compounds can migrate to the surface and cause bloom or off-flavors. The compound's low water solubility (~21.23 mg/L) further ensures it remains in the fat phase throughout the product's shelf life.

Multi-Fruit Flavor Bases Where Single-Compound Complexity Reduces Ingredient Count and Supply Chain Footprint

The 9–10 distinct odor descriptors assigned by expert sensory databases mean 3-benzyl-4-heptanone can simultaneously contribute berry, plum, raisin, fig, woody, and herbal dimensions to a flavor base—notes that would otherwise require two to four separate flavor compounds. For procurement teams, this translates to a reduction in the number of SKUs, simplified vendor qualification, and lower inventory carrying costs. The comprehensive scoring across all four Chinese industry fragrance metrics (strength 180, quality 10, retention 71, composite 128) supports consistent lot-to-lot performance, which is essential for global brand consistency in multi-fruit beverage, confectionery, and dairy flavor formulations.

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